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molecular formula C10H8F3NO3 B097685 2-(3-(Trifluoromethyl)benzamido)acetic acid CAS No. 17794-48-8

2-(3-(Trifluoromethyl)benzamido)acetic acid

Cat. No. B097685
M. Wt: 247.17 g/mol
InChI Key: ZDGGJQMSELMHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575173B2

Procedure details

Glycine 0.763 g (10.16 mmol) was suspended into acetonitrile 20 ml and 2M NaOH aqueous solution 12.7 ml (25.40 mmol, 2.5 eq.) was also added. After chilling at 0-3° C., 2.12 g (10.16 mmol, 1.0 eq.) of 3-(trifluoromethyl)-benzoyl chloride was diluted with 4 ml acetonitrile and was added dropwise slowly to reaction mixture. After one hour agitation at same temperature, pH was controlled to 2 to 3 with 3N hydrochloric acid aqueous solution. After keeping upright at room temperature, upper organic solution was separated, and lower aqueous solution was extracted with ethylacetate three times. Those organic solution obtained as above was brought all together, dried with anhydrous magnesium sulfate and concentrated removing its solvent under decompression. Residues was solidified with tolene, filtered, washed with normal hexane and 2.28 g (91%) target compound as white solid was yielded.
Quantity
0.763 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[F:8][C:9]([F:20])([F:19])[C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14].Cl>C(#N)C>[F:8][C:9]([F:19])([F:20])[C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.763 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
12.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.12 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was also added
ADDITION
Type
ADDITION
Details
was added dropwise slowly to reaction mixture
CUSTOM
Type
CUSTOM
Details
After keeping upright at room temperature
CUSTOM
Type
CUSTOM
Details
upper organic solution was separated
EXTRACTION
Type
EXTRACTION
Details
lower aqueous solution was extracted with ethylacetate three times
CUSTOM
Type
CUSTOM
Details
Those organic solution obtained as
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
removing its solvent under decompression
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with normal hexane
CUSTOM
Type
CUSTOM
Details
2.28 g (91%) target compound as white solid was yielded

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C(=O)NCC(=O)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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